N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrazolyl-pyridazinyl moiety, and a piperazine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound acts as an inhibitor of TrkA/B/C . It binds to these receptors, blocking their activity and disrupting their signaling pathways . This disruption can lead to a decrease in the progression of neurodegenerative diseases and cancer .
Biochemical Pathways
The inhibition of TrkA/B/C disrupts the signaling pathways associated with these receptors . These pathways are involved in cell survival, growth, and differentiation . By inhibiting these pathways, the compound can potentially slow down or halt the progression of diseases and cancers associated with Trk dysregulation .
Pharmacokinetics
The compound has been developed to accommodate efficient fluorine-18 labeling, suggesting potential use in positron emission tomography (pet) imaging .
Result of Action
The result of the compound’s action is a decrease in TrkA/B/C signaling, which can lead to a reduction in the progression of diseases and cancers associated with Trk dysregulation . The compound’s potential as a PET imaging agent also suggests it could be used to monitor the progression of these conditions in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the Pyrazolyl-Pyridazinyl Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling with Piperazine: The final step involves coupling the intermediate with piperazine under conditions that promote the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazolyl-pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine: Shares the pyrazolyl-pyridazinyl core but lacks the fluorophenyl and piperazine carboxamide groups.
N-(3-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-3-1-4-15(13-14)21-18(27)25-11-9-24(10-12-25)16-5-6-17(23-22-16)26-8-2-7-20-26/h1-8,13H,9-12H2,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFNKCSFZKICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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